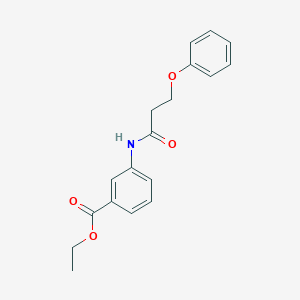
3-(3-Phenoxy-propionylamino)-benzoic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Phenoxy-propionylamino)-benzoic acid ethyl ester is a chemical compound that has gained significant attention in scientific research due to its various applications. It is also known as ethyl 3-(3-phenoxypropionylamino)benzoate or EPPB. This compound has been synthesized using different methods, and its mechanism of action has been studied in detail.
Wissenschaftliche Forschungsanwendungen
3-(3-Phenoxy-propionylamino)-benzoic acid ethyl ester has been used in various scientific research applications. It has been reported to inhibit the growth of cancer cells, including breast, lung, and colon cancer cells. It has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins. Additionally, 3-(3-Phenoxy-propionylamino)-benzoic acid ethyl ester has been reported to have anti-inflammatory properties and to inhibit the production of pro-inflammatory cytokines.
Wirkmechanismus
The mechanism of action of 3-(3-Phenoxy-propionylamino)-benzoic acid ethyl ester involves its ability to inhibit the activity of MMPs and to induce apoptosis in cancer cells. MMPs are involved in the breakdown of extracellular matrix proteins, which are essential for the growth and metastasis of cancer cells. By inhibiting the activity of MMPs, 3-(3-Phenoxy-propionylamino)-benzoic acid ethyl ester can prevent the growth and spread of cancer cells. Additionally, 3-(3-Phenoxy-propionylamino)-benzoic acid ethyl ester can induce apoptosis in cancer cells by activating caspase-3, which is a key enzyme involved in the apoptotic pathway.
Biochemical and Physiological Effects:
3-(3-Phenoxy-propionylamino)-benzoic acid ethyl ester has been reported to have various biochemical and physiological effects. It has been shown to inhibit the activity of MMPs, which are involved in the breakdown of extracellular matrix proteins. Additionally, 3-(3-Phenoxy-propionylamino)-benzoic acid ethyl ester has been reported to have anti-inflammatory properties and to inhibit the production of pro-inflammatory cytokines. It has also been shown to induce apoptosis in cancer cells by activating caspase-3.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(3-Phenoxy-propionylamino)-benzoic acid ethyl ester in lab experiments is its ability to inhibit the activity of MMPs, which are involved in the breakdown of extracellular matrix proteins. This makes it a useful tool for studying the role of MMPs in various biological processes, including cancer growth and metastasis. Additionally, 3-(3-Phenoxy-propionylamino)-benzoic acid ethyl ester has been shown to have anti-inflammatory properties, which make it a useful tool for studying the inflammatory response in various diseases.
One of the limitations of using 3-(3-Phenoxy-propionylamino)-benzoic acid ethyl ester in lab experiments is its limited solubility in water. This can make it difficult to prepare solutions of the compound for use in experiments. Additionally, the compound has not been extensively studied in vivo, which limits its potential applications in animal models of disease.
Zukünftige Richtungen
There are several future directions for research on 3-(3-Phenoxy-propionylamino)-benzoic acid ethyl ester. One area of research could focus on the development of new synthesis methods that yield higher yields of the compound. Another area of research could focus on the development of new analogs of the compound that have improved solubility and bioavailability. Additionally, further studies could be conducted to investigate the in vivo effects of the compound in animal models of disease. Finally, the potential use of 3-(3-Phenoxy-propionylamino)-benzoic acid ethyl ester as a therapeutic agent for cancer and other diseases could be explored further.
Conclusion:
In conclusion, 3-(3-Phenoxy-propionylamino)-benzoic acid ethyl ester is a chemical compound that has gained significant attention in scientific research due to its various applications. It has been synthesized using different methods, and its mechanism of action has been studied in detail. The compound has been shown to inhibit the growth of cancer cells, including breast, lung, and colon cancer cells, and to have anti-inflammatory properties. While there are limitations to the use of 3-(3-Phenoxy-propionylamino)-benzoic acid ethyl ester in lab experiments, there are several future directions for research that could lead to new applications for the compound.
Synthesemethoden
The synthesis of 3-(3-Phenoxy-propionylamino)-benzoic acid ethyl ester has been achieved using different methods. One of the methods involves the reaction of ethyl 3-aminobenzoate with 3-phenoxypropionyl chloride in the presence of pyridine. Another method involves the reaction of ethyl 3-aminobenzoate with 3-phenoxypropionic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). Both methods have been reported to yield the desired compound in good to excellent yields.
Eigenschaften
Produktname |
3-(3-Phenoxy-propionylamino)-benzoic acid ethyl ester |
|---|---|
Molekularformel |
C18H19NO4 |
Molekulargewicht |
313.3 g/mol |
IUPAC-Name |
ethyl 3-(3-phenoxypropanoylamino)benzoate |
InChI |
InChI=1S/C18H19NO4/c1-2-22-18(21)14-7-6-8-15(13-14)19-17(20)11-12-23-16-9-4-3-5-10-16/h3-10,13H,2,11-12H2,1H3,(H,19,20) |
InChI-Schlüssel |
IWYYOHBUUYRWNT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)CCOC2=CC=CC=C2 |
Kanonische SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)CCOC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[2-(Dimethylamino)ethyl]-5-methyl-5-(4-propoxyphenyl)imidazolidine-2,4-dione](/img/structure/B258905.png)
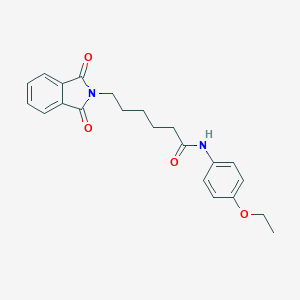
![N-{2-[5-(4-chlorophenyl)-2-furyl]-1-[(dimethylamino)carbonyl]vinyl}benzamide](/img/structure/B258907.png)
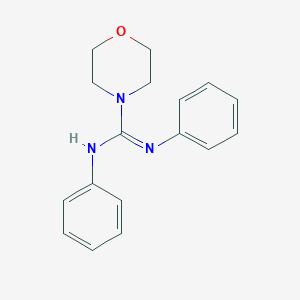
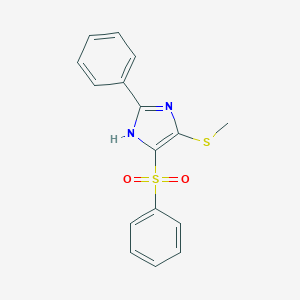
![2-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]-3-methylbenzonitrile](/img/structure/B258911.png)
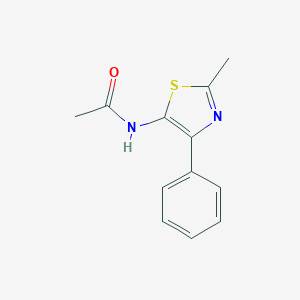
![4-[(2-Bromo-4,5-dimethylphenyl)sulfonyl]morpholine](/img/structure/B258914.png)
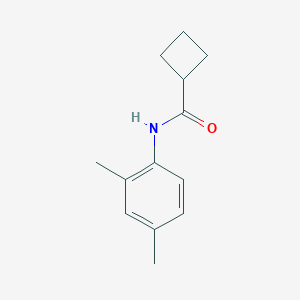
![1-(Dimethylamino)-3-[(3-ethylphenyl)amino]pyrrolidine-2,5-dione](/img/structure/B258920.png)
![N-Benzyl-2-(5-p-tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide](/img/structure/B258923.png)
![2-[[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B258925.png)
![[4-(2-Methyl-benzyl)-piperazin-1-yl]-(3,4,5-trimethoxy-phenyl)-methanone](/img/structure/B258927.png)
![N-[1-(3-Imidazol-1-yl-propylcarbamoyl)-2-phenyl-vinyl]-benzamide](/img/structure/B258928.png)